1-Allylpyrrolidine-2-carboxylic acid

Description

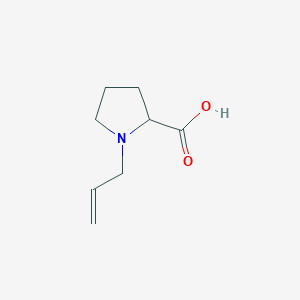

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2,7H,1,3-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGFGDKIOOAKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585596 | |

| Record name | 1-Prop-2-en-1-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678988-13-1 | |

| Record name | 1-Prop-2-en-1-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Allylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Allylpyrrolidine-2-carboxylic acid, a valuable N-substituted proline derivative. Proline and its analogs are critical components in numerous biologically active molecules and play a significant role in medicinal chemistry and drug discovery. The introduction of an allyl group onto the proline scaffold offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of complex molecular architectures. This document details a robust and reproducible synthetic protocol, delves into the mechanistic underpinnings of the core reaction, and provides essential data for the characterization and purification of the target compound. The methodologies described herein are designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry.

Introduction: The Significance of N-Substituted Proline Derivatives

Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and proteins due to its cyclic structure.[1] This inherent rigidity makes proline and its derivatives attractive building blocks in the design of peptidomimetics, therapeutic agents, and chiral catalysts. The N-alkylation of proline, in particular, is a crucial modification that can enhance the pharmacological properties of peptides by increasing their metabolic stability and membrane permeability.[1]

This compound, also known as N-allylproline, serves as a key synthetic intermediate. The allyl group provides a reactive moiety for a variety of subsequent chemical transformations, including but not limited to, olefin metathesis, hydroformylation, and palladium-catalyzed cross-coupling reactions. This versatility allows for the construction of diverse and complex molecular scaffolds, making N-allylproline a valuable tool for drug discovery and development programs.

Strategic Approach to the Synthesis of this compound

The most direct and atom-economical approach to the synthesis of this compound is the direct N-alkylation of the parent amino acid, L-proline. This strategy involves the nucleophilic substitution reaction between the secondary amine of L-proline and an allyl halide, typically allyl bromide. This method is advantageous as it utilizes readily available and relatively inexpensive starting materials and avoids complex protection-deprotection sequences.[2]

Key considerations for a successful synthesis include:

-

Choice of Base: A suitable base is required to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the nitrogen atom.

-

Solvent System: The solvent must be capable of dissolving the starting materials and facilitating the reaction while minimizing side reactions.

-

Reaction Conditions: Temperature and reaction time must be carefully controlled to ensure complete conversion and minimize the formation of impurities.

-

Purification Strategy: An effective purification method is necessary to isolate the desired product in high purity.

Mechanistic Insights: The N-Allylation of L-Proline

The core of this synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction. The mechanism can be broken down into the following key steps:

-

Deprotonation: In the presence of a base, the acidic proton of the carboxylic acid group of L-proline is removed, forming the corresponding carboxylate salt. This step increases the nucleophilicity of the secondary amine.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated L-proline acts as a nucleophile, attacking the electrophilic methylene carbon of the allyl bromide.

-

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nitrogen-carbon bond is forming concurrently with the carbon-bromine bond breaking.

-

Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of (S)-1-Allylpyrrolidine-2-carboxylic acid.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| L-Proline | C₅H₉NO₂ | 115.13 | 147-85-3 | Sigma-Aldrich |

| Allyl Bromide | C₃H₅Br | 120.98 | 106-95-6 | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Sigma-Aldrich |

| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Fisher Scientific |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-proline (11.5 g, 0.1 mol) in 100 mL of methanol.

-

Addition of Base: To the stirred solution, add potassium carbonate (27.6 g, 0.2 mol) portion-wise. The mixture will become a suspension.

-

Addition of Allyl Bromide: Slowly add allyl bromide (13.3 g, 0.11 mol) to the suspension via a dropping funnel over a period of 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of methanol.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Acidification and Extraction: Dissolve the resulting residue in 100 mL of water and adjust the pH to approximately 2-3 with 2M hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted allyl bromide and byproducts.

-

Neutralization and Product Isolation: Adjust the pH of the aqueous layer to 7 with a saturated solution of sodium bicarbonate. The product can then be isolated. For purification by crystallization, concentrate the aqueous solution to a small volume and allow it to stand at 4 °C. Alternatively, for purification by column chromatography, the aqueous solution can be concentrated to dryness and the residue subjected to silica gel chromatography.

Purification

-

Crystallization: The crude product can be purified by recrystallization from a mixture of ethanol and water. Dissolve the crude material in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold ethanol/water, and dry under vacuum.

-

Column Chromatography: If crystallization is not effective, the crude product can be purified by silica gel column chromatography. A suitable eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 186-190 °C (as hydrochloride salt) |

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 5.95-5.85 (m, 1H, -CH=CH₂), 5.40-5.30 (m, 2H, -CH=CH₂), 4.10-4.00 (m, 1H, N-CH-COOH), 3.80-3.70 (m, 2H, N-CH₂-CH=), 3.50-3.30 (m, 2H, ring CH₂), 2.40-2.20 (m, 2H, ring CH₂), 2.10-1.90 (m, 2H, ring CH₂).

-

¹³C NMR (100 MHz, D₂O): δ 175.0 (C=O), 130.5 (-CH=), 122.0 (=CH₂), 68.0 (N-CH-COOH), 58.0 (N-CH₂-), 55.0 (ring N-CH₂), 28.0 (ring CH₂), 23.0 (ring CH₂).

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via the direct N-allylation of L-proline. The provided experimental protocol, mechanistic insights, and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility of the allyl group in the final product opens up numerous possibilities for the creation of novel and complex molecules with potential biological activity. Adherence to the described procedures and safety precautions will enable the successful and reproducible synthesis of this important building block.

References

-

PubChem. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

-

Bollini, M., et al. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PLoS ONE, 6(6), e20842. [Link]

-

Contreras-García, J., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701920. [Link]

-

Aurrecoechea, J. M., & Solay, E. (2001). Synthesis of L1–L5 ligands from L-proline. Tetrahedron, 57(32), 6831-6841. [Link]

-

Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (Vol. 4, pp. 249-281). Wiley-VCH. [Link]

-

Rainier, J. D. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

-

Pavlovic, M., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55. [Link]

-

Hayat, S., et al. (2012). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Plant Signaling & Behavior, 7(11), 1454-1464. [Link]

- European Patent Office. (1994).

- Google Patents. (2016).

-

Glaus, F., et al. (2020). Pd‐Catalyzed Asymmetric N‐Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control: Stereo‐Divergent Synthesis of ProM‐15 and Related Bicyclic Dipeptide Mimetics. Chemistry – A European Journal, 26(15), 3249-3253. [Link]

Sources

A Technical Guide to Elucidating the Mechanism of Action of 1-Allylpyrrolidine-2-carboxylic Acid: A Novel Proline Analogue

An in-depth technical guide or whitepaper on the core mechanism of action of 1-Allylpyrrolidine-2-carboxylic acid.

Abstract: this compound represents a novel synthetic proline analogue with potential for unique biological activity. Its core pyrrolidine-2-carboxylic acid structure mimics the endogenous amino acid proline, a critical component of proteins and a key player in cellular metabolism and signaling. The addition of the N-allyl group introduces a reactive and sterically distinct feature, suggesting potential for selective interaction with proline-utilizing enzymes or receptors. This guide outlines a proposed strategic framework for the comprehensive investigation of its mechanism of action, from initial target identification to in-depth cellular pathway analysis. The protocols and methodologies described herein are designed to provide a robust and validated pathway for researchers and drug development professionals to systematically characterize this and other novel small molecules.

Part 1: Foundational Biochemistry and Hypothesized Mechanisms of Action

The rational investigation of a novel compound's mechanism of action begins with an analysis of its core structure. This compound is a derivative of L-proline, a unique secondary amino acid. The N-allyl substitution is a critical modification that likely precludes its incorporation into nascent polypeptide chains during protein synthesis. However, this modification opens several plausible avenues for biological activity.

1.1. Competitive Inhibition of Proline-Metabolizing Enzymes

The structural similarity to proline suggests that this compound could act as a competitive inhibitor of enzymes that utilize proline as a substrate. Key enzyme families to consider include:

-

Proline Dehydrogenase (PRODH)/Proline Oxidase (POX): A mitochondrial enzyme that catalyzes the first step in proline catabolism. Inhibition of PRODH/POX can have significant effects on cellular metabolism, redox balance, and apoptosis.

-

Pyrroline-5-Carboxylate (P5C) Reductase (PYCR): This enzyme catalyzes the final step in proline biosynthesis.

-

Prolyl Hydroxylases (PHDs): These enzymes are critical for the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia.

Hypothesis 1: this compound acts as a competitive inhibitor of PRODH/POX, leading to alterations in cellular proline levels and downstream metabolic and signaling pathways.

1.2. Allosteric Modulation of Receptors and Ion Channels

The pyrrolidine ring is a common motif in ligands for various receptors and ion channels. It is plausible that this compound could act as an allosteric modulator. For instance, proline itself has been shown to be a weak agonist at certain glycine and NMDA receptors. The N-allyl group could confer novel binding properties.

Hypothesis 2: The compound modulates the activity of neuronal receptors or ion channels, such as glycine receptors, leading to changes in neuronal excitability.

1.3. Covalent Modification via the Allyl Group

The allyl group contains a reactive double bond, which, under certain biological conditions (e.g., oxidative stress or specific enzymatic activity), could potentially act as a Michael acceptor or undergo other additions, leading to covalent modification of target proteins. This would represent an irreversible mechanism of action.

Hypothesis 3: this compound or a metabolite thereof covalently modifies cysteine residues in target proteins, leading to irreversible inhibition or activation.

Part 2: Experimental Workflow for Mechanism of Action Elucidation

A multi-pronged approach is necessary to systematically test the proposed hypotheses. The following workflow provides a logical progression from broad, unbiased screening to specific, target-based validation.

Figure 1: A comprehensive workflow for elucidating the mechanism of action.

Protocol: PRODH/POX Enzyme Inhibition Assay

This protocol is designed to directly test Hypothesis 1.

Objective: To determine if this compound can inhibit the enzymatic activity of Proline Dehydrogenase (PRODH/POX).

Materials:

-

Recombinant human PRODH enzyme

-

L-proline (substrate)

-

Phenazine methosulfate (PMS) (intermediate electron acceptor)

-

2,6-Dichlorophenolindophenol (DCPIP) (final electron acceptor)

-

This compound (test compound)

-

L-tetrahydro-2-furoic acid (L-THFA) (known PRODH inhibitor, positive control)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare Reagents:

-

Prepare a 2x substrate/dye solution containing 100 mM L-proline, 1 mM PMS, and 200 µM DCPIP in assay buffer.

-

Prepare a serial dilution of this compound (e.g., from 1 mM to 1 nM) in assay buffer. Also prepare solutions of L-THFA as a positive control and a vehicle control (assay buffer only).

-

-

Assay Setup:

-

To the wells of a 96-well plate, add 50 µL of the appropriate compound dilution (test compound, positive control, or vehicle).

-

Add 50 µL of the 2x substrate/dye solution to all wells.

-

-

Initiate Reaction:

-

Add 100 µL of recombinant PRODH enzyme (at a pre-determined optimal concentration) to each well to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes. The rate of DCPIP reduction is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Data Presentation:

| Compound | IC₅₀ (µM) [95% CI] |

| This compound | To be determined |

| L-THFA (Positive Control) | Reported Value |

| Vehicle | No Inhibition |

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is an unbiased method to identify direct protein targets of the compound in a cellular context.

Objective: To identify proteins that are stabilized or destabilized by the binding of this compound in intact cells, indicating a direct physical interaction.

Materials:

-

Cell line of interest (e.g., HEK293T, a cancer cell line)

-

This compound

-

DMSO (vehicle control)

-

PBS, lysis buffer with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Equipment for protein quantification, SDS-PAGE, and Western blotting or mass spectrometry.

Procedure:

-

Compound Treatment:

-

Treat cultured cells with the test compound at a desired concentration (e.g., 10x the IC₅₀ from a cell viability assay) or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.

-

-

Heat Shock:

-

Aliquot the cell suspensions into PCR tubes.

-

Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed.

-

-

Analysis:

-

Western Blot (for specific target candidates): Analyze the soluble fractions by SDS-PAGE and Western blot for specific proteins hypothesized to be targets (e.g., PRODH). A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Mass Spectrometry (for unbiased discovery): Analyze the soluble fractions from a few key temperatures (e.g., 50°C, 54°C, 58°C) using quantitative mass spectrometry (e.g., TMT labeling) to identify all proteins that are stabilized.

-

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Downstream Pathway and Phenotypic Analysis

Once a direct target is validated, the subsequent step is to understand the downstream cellular consequences of modulating that target.

Metabolic Profiling

If this compound inhibits PRODH/POX, this will have predictable metabolic consequences.

Experiment: Seahorse XF Analyzer Metabolic Flux Assay

-

Objective: To measure the impact of the compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).

-

Expected Outcome for PRODH/POX inhibitor: A decrease in basal and maximal respiration, as the cell is deprived of proline as a fuel source for the electron transport chain.

Signaling Pathway Analysis

If the compound is found to inhibit Prolyl Hydroxylases (PHDs), the downstream effect will be the stabilization of HIF-1α.

Experiment: HIF-1α Western Blot

-

Objective: To measure the levels of HIF-1α protein in cells treated with the compound.

-

Procedure: Treat cells under normoxic conditions with the compound for several hours. Lyse the cells and perform a Western blot using an antibody specific for HIF-1α. A known PHD inhibitor (e.g., dimethyloxalylglycine, DMOG) should be used as a positive control.

-

Expected Outcome: A dose-dependent increase in HIF-1α protein levels.

Figure 3: The Hypoxia-Inducible Factor (HIF) signaling pathway.

Part 4: Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for elucidating the mechanism of action of this compound. By combining unbiased target discovery methods like CETSA with specific enzymatic and cellular assays, researchers can build a comprehensive understanding of how this novel molecule exerts its biological effects. The initial focus should be on its role as a potential modulator of proline metabolism, a pathway with significant implications in cancer, metabolism, and neuroscience. Subsequent studies should focus on structure-activity relationships (SAR) by synthesizing and testing analogues to optimize potency and selectivity, ultimately paving the way for potential therapeutic development.

References

(Note: As this compound is a novel compound, these references support the foundational concepts and methodologies described in this guide.)

-

Title: Proline Metabolism and its Implications for Cancer Source: Nature Reviews Cancer URL: [Link]

-

Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

-

Title: HIF-1α: a key regulator of angiogenesis Source: Journal of Angiogenesis Research URL: [Link]

-

Title: Real-Time Measurements of Cellular Bioenergetics: The Seahorse XF Analyzer Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: Proline dehydrogenase in cancer and metabolic disorders Source: Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease URL: [Link]

1-Allylpyrrolidine-2-carboxylic Acid: A Scoping Review and Technical Guide to a Proline Analogue with Untapped Therapeutic Potential

Abstract

The constrained cyclic structure of proline has rendered it a cornerstone in medicinal chemistry, offering a rigid scaffold that enhances the pharmacological properties of bioactive molecules.[1][2][3][4] The strategic modification of the proline ring, particularly at the nitrogen atom, presents a fertile ground for the discovery of novel therapeutics. This technical guide provides a comprehensive analysis of 1-Allylpyrrolidine-2-carboxylic acid, a simple yet underexplored N-substituted proline analogue. While direct biological data on this specific molecule is nascent, this document synthesizes existing knowledge on related proline derivatives to build a compelling case for its investigation. We will delve into its synthesis, hypothesize its potential biological activities by drawing parallels with clinically relevant molecules, and provide detailed experimental protocols to empower researchers to unlock its therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the ever-evolving landscape of drug discovery.

The Proline Scaffold: A Privileged Motif in Drug Design

The unique cyclic structure of the amino acid L-proline imparts significant conformational rigidity to peptides and small molecules.[2] This inherent structural constraint is a highly desirable feature in drug design, as it can lead to enhanced binding affinity for biological targets, improved metabolic stability, and favorable pharmacokinetic profiles.[1][3][4] Consequently, a vast number of proline analogues have been synthesized and evaluated, with many finding their way into clinically approved drugs.[4] These modifications range from substitutions on the pyrrolidine ring to alterations of the carboxylic acid and the secondary amine.

The nitrogen atom of the pyrrolidine ring is a particularly attractive site for modification. N-substitution allows for the introduction of a wide array of functional groups that can modulate a compound's physicochemical properties, such as lipophilicity and basicity, and can also serve as key interaction points with biological targets.[5] The introduction of an allyl group at this position, as in this compound, is a subtle yet potentially impactful modification that warrants thorough investigation.

Synthesis and Characterization of this compound

The synthesis of this compound is a relatively straightforward process, typically achieved through the N-alkylation of L-proline. This well-established reaction provides a reliable and efficient route to the target compound.

General Synthetic Protocol: N-Alkylation of L-Proline

A common method for the synthesis of N-substituted proline derivatives involves the direct alkylation of the proline nitrogen.[6] The following protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

L-proline

-

Allyl bromide

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Ethanol or other suitable solvent

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Distilled water

Step-by-Step Methodology:

-

Dissolution: Dissolve L-proline in an aqueous solution of sodium carbonate.

-

Alkylation: Add allyl bromide to the solution and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted allyl bromide.

-

Acidification: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Visualizing the Synthesis

Caption: Synthetic workflow for this compound.

Hypothesized Biological Activities and Therapeutic Potential

While direct experimental data on the biological activity of this compound is limited, the known activities of structurally related compounds provide a strong basis for hypothesizing its potential therapeutic applications.

Neuroactive Potential: The Case of NNZ-2591

A compelling piece of evidence for the potential neuroactivity of allyl-proline derivatives comes from the investigational drug NNZ-2591 (cyclo-L-glycyl-L-2-allylproline).[7] NNZ-2591 is a synthetic analogue of a naturally occurring breakdown product of insulin-like growth factor 1 (IGF-1) and is in clinical development for the treatment of rare neurodevelopmental disorders, including Angelman, Phelan-McDermid, and Pitt Hopkins Syndromes.[7] The presence of the 2-allylproline moiety in this promising therapeutic candidate strongly suggests that the allyl group can be a key determinant of neuroactivity in proline-based scaffolds.

The mechanism of action of NNZ-2591 is thought to be multifaceted, potentially involving the regulation of IGF-1 bioavailability and signaling pathways crucial for brain development and function.[7] It is plausible that this compound could interact with similar neurological targets, making it a candidate for investigation in the context of neurological and psychiatric disorders.

Enzyme Inhibition: A Broad Spectrum of Possibilities

Pyrrolidine derivatives have been identified as inhibitors of a variety of enzymes, suggesting that this compound could also exhibit inhibitory activity against clinically relevant targets.

-

α-Amylase and α-Glucosidase Inhibition: Derivatives of pyrrolidine have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[8] Inhibition of these enzymes is a validated strategy for the management of type 2 diabetes. The pyrrolidine scaffold can be tailored to fit into the active sites of these enzymes, and the N-allyl group could potentially enhance binding affinity or selectivity.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The discovery of potent and selective DPP-IV inhibitors containing a cyanopyrrolidine warhead highlights the utility of this scaffold in developing antidiabetic agents.[9] While this compound lacks the cyano group, its core structure could serve as a starting point for the design of novel DPP-IV inhibitors.

-

InhA Inhibition (Antitubercular): Pyrrolidine carboxamides have been identified as a novel class of inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[10] This suggests that the pyrrolidine scaffold has potential in the development of new antitubercular agents.

Antimicrobial Activity

Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides with potent activity against a range of pathogens.[11][12] While this compound is a small molecule, the prevalence of the proline motif in these antimicrobial agents suggests that the pyrrolidine ring can be a valuable component in the design of novel anti-infectives. Furthermore, studies on N-hydroxycinnamoyl-L-proline ethyl esters have demonstrated their antimicrobial and radical scavenging activities.[13]

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the biological activity of this compound, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

Tier 1: Initial Screening for Bioactivity

Objective: To identify any general cytotoxic, antimicrobial, or enzyme inhibitory effects.

Experimental Protocols:

-

Cytotoxicity Assays:

-

Cell Lines: Utilize a panel of human cell lines representing different tissues (e.g., HepG2 for liver, SH-SY5Y for neuronal, A549 for lung).

-

Methodology (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

-

Antimicrobial Susceptibility Testing:

-

Microorganisms: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Methodology (Broth Microdilution):

-

Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates at the appropriate temperature and duration.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Tier 2: Focused Investigation of Hypothesized Activities

Objective: To investigate the potential neuroactive and enzyme inhibitory properties based on the rationale outlined in Section 3.

Experimental Protocols:

-

Neuronal Cell-Based Assays:

-

Neuroprotection Assay:

-

Culture neuronal cells (e.g., SH-SY5Y or primary neurons).

-

Induce neurotoxicity using a known agent (e.g., 6-hydroxydopamine for a Parkinson's model, or glutamate for an excitotoxicity model).

-

Co-treat cells with different concentrations of this compound.

-

Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

-

Neurite Outgrowth Assay:

-

Culture neuronal cells in the presence of various concentrations of the test compound.

-

After a suitable incubation period, fix and stain the cells.

-

Quantify neurite length and branching using microscopy and image analysis software.

-

-

-

Enzyme Inhibition Assays:

-

α-Glucosidase Inhibition Assay:

-

Prepare a reaction mixture containing α-glucosidase enzyme and a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).

-

Add different concentrations of this compound.

-

Incubate and then stop the reaction.

-

Measure the absorbance of the product to determine the extent of enzyme inhibition.

-

Calculate the IC₅₀ value.

-

-

Visualizing the Experimental Workflow

Caption: Tiered experimental workflow for biological evaluation.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The introduction of the allyl group on the proline nitrogen is expected to have several effects on the molecule's properties:

-

Increased Lipophilicity: The allyl group will increase the lipophilicity of the molecule compared to proline, which may enhance its ability to cross cell membranes.

-

Conformational Restriction: The N-allyl group will influence the puckering of the pyrrolidine ring and the cis/trans isomerization of the amide bond when incorporated into peptides, potentially leading to more defined conformations.

-

Potential for π-Stacking Interactions: The double bond of the allyl group could participate in π-stacking interactions with aromatic residues in a protein binding pocket.

Future research should focus on synthesizing a library of N-substituted proline analogues with varying alkyl and alkenyl chains to establish a clear structure-activity relationship. Additionally, computational modeling and docking studies could be employed to predict potential biological targets and guide the design of more potent derivatives.

Conclusion

This compound represents a simple yet intriguing proline analogue that stands at the intersection of established medicinal chemistry principles and unexplored biological potential. While direct evidence of its activity is currently lacking, the compelling precedent set by other N-substituted proline derivatives, particularly in the realm of neuroactive compounds and enzyme inhibitors, provides a strong impetus for its investigation. This technical guide has provided a foundational understanding of its synthesis, a reasoned hypothesis for its potential biological activities, and a clear roadmap for its experimental evaluation. It is our hope that this document will serve as a catalyst for further research into this promising molecule and contribute to the broader endeavor of discovering novel therapeutics.

References

-

Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]

-

Nnz-2591 | C10H14N2O2 | CID 11735696. PubChem. [Link]

-

Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. SpringerLink. [Link]

-

Properties, Metabolisms, and Applications of (L)-proline Analogues. PubMed. [Link]

-

Synthesis of N‐acyl prolines. ResearchGate. [Link]

-

Influence of proline residues on the antibacterial and synergistic activities of alpha-helical peptides. PubMed. [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. [Link]

-

Proline-Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii. PubMed. [Link]

- US9119851B2 - Cyclic Glycyl-2-Allyl Proline improves cognitive performance in impaired animals.

-

Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. PubMed. [Link]

-

The activity of a mammalian proline-rich peptide against Gram-negative bacteria, including drug-resistant strains, relies on a nonmembranolytic mode of action. National Institutes of Health. [Link]

-

Mechanisms mediating the biologic activity of synthetic proline, glycine, and hydroxyproline polypeptides in human neutrophils. PubMed. [Link]

-

Proline Analogues | Request PDF. ResearchGate. [Link]

-

Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action. PMC. [Link]

-

(PDF) Antimicrobial and Radical Scavenging Activities of N-Hydroxycinnamoyl - L-Cysteine and - L-Proline Ethyl Esters. ResearchGate. [Link]

-

A concise and practical stereoselective synthesis of ipragliflozin L-proline. Beilstein Journal of Organic Chemistry. [Link]

-

(PDF) Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. ResearchGate. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

-

An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides. PubMed. [Link]

-

Pyrrolidine, 1-(2-propenyl)- | C7H13N | CID 558434. PubChem. [Link]

-

Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC. [Link]

-

Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. PubMed. [Link]

-

Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and Derivatives as Polymeric Vehicles for miRNA Delivery to Neural Cells. PMC. [Link]

-

(S)-1-Allylpyrrolidine-2-carboxylic acid | C8H13NO2 | CID 11344132. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nnz-2591 | C10H14N2O2 | CID 11735696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proline-Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

1-Allylpyrrolidine-2-carboxylic Acid Analogs: A Privileged Scaffold for Modulating Biological Systems

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine ring is a foundational motif in medicinal chemistry, celebrated for its prevalence in natural products and its utility as a versatile, three-dimensional scaffold in drug design.[1][2][3] This guide focuses on a specific, high-potential subclass: 1-allylpyrrolidine-2-carboxylic acid and its structural analogs. The introduction of the N-allyl group provides a unique combination of physicochemical properties and a handle for synthetic diversification, while the C2-carboxylic acid function often serves as a critical pharmacophore for target engagement. We will explore the nuanced synthetic strategies for accessing these compounds, delve into the critical structure-activity relationships (SAR) that govern their biological effects, and survey their applications across various therapeutic targets. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

The Pyrrolidine Scaffold: A Three-Dimensional Advantage in Drug Design

Unlike flat, aromatic systems, the saturated, non-planar nature of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional pharmacophore space.[1][3] This "3D coverage" is a significant advantage in designing ligands for complex protein binding sites. The nitrogen atom's role as a secondary amine imparts basicity and serves as a primary point for substitution, with a vast majority of FDA-approved pyrrolidine drugs being substituted at this N-1 position.[1] Furthermore, the chiral centers inherent to substituted pyrrolidines, particularly at the C2 position, are crucial for achieving stereo-specific interactions with biological targets.[4][5]

The core structure of (S)-1-allylpyrrolidine-2-carboxylic acid, derived from the natural amino acid L-proline, combines these advantageous features. The (S)-configuration is often essential for biological activity, mimicking the stereochemistry of natural amino acid recognition.[4][5]

Core Synthetic Strategies and Methodologies

The synthesis of this compound analogs typically leverages the chiral pool, starting from L-proline or its derivatives. This approach ensures the desired stereochemistry at the C2 position is maintained throughout the synthetic sequence.

N-Alkylation of Proline Esters: A Direct Approach

The most direct route to the core scaffold is the N-alkylation of an L-proline ester.[5] Protecting the carboxylic acid as an ester prevents unwanted side reactions, such as self-polymerization or reaction with the alkylating agent, and enhances the solubility of the starting material in organic solvents.

Experimental Protocol: Synthesis of (S)-1-Allylpyrrolidine-2-carboxylic acid

-

Esterification: L-proline (1.0 eq) is suspended in methanol. Thionyl chloride (1.2 eq) is added dropwise at 0°C. The mixture is allowed to warm to room temperature and then refluxed for 4 hours. The solvent is removed under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid.

-

Causality: This standard Fischer esterification protects the carboxylic acid. Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the reaction.

-

-

N-Alkylation: The L-proline methyl ester hydrochloride (1.0 eq) is dissolved in acetonitrile. Anhydrous potassium carbonate (K₂CO₃, 2.5 eq) is added, followed by allyl bromide (1.2 eq). The suspension is stirred vigorously at 50°C for 12-16 hours, monitoring by TLC.

-

Causality: K₂CO₃ is a mild, inexpensive base that neutralizes the hydrochloride salt and deprotonates the secondary amine, activating it for nucleophilic attack on the allyl bromide. Acetonitrile is a polar aprotic solvent ideal for Sₙ2 reactions.

-

-

Work-up and Purification: The reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The resulting crude oil is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure methyl (S)-1-allylpyrrolidine-2-carboxylate.

-

Saponification: The purified ester (1.0 eq) is dissolved in a 1:1 mixture of THF/water. Lithium hydroxide (LiOH, 1.5 eq) is added, and the reaction is stirred at room temperature for 2-4 hours.

-

Causality: LiOH provides a standard method for ester hydrolysis (saponification) under mild conditions that do not risk racemization of the chiral center.

-

-

Final Isolation: The reaction is acidified to pH ~3-4 with 1M HCl. The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (S)-1-allylpyrrolidine-2-carboxylic acid.[6]

Caption: General workflow for the synthesis of the core scaffold.

1,3-Dipolar Cycloadditions

For more complex analogs, particularly those with substitutions at the C3, C4, and C5 positions, 1,3-dipolar cycloaddition reactions offer a powerful alternative.[1] This method involves the reaction of an azomethine ylide (the 1,3-dipole), often generated from a glycine derivative, with an electron-deficient alkene (a dipolarophile).[1][7] The regio- and stereoselectivity of this reaction can be controlled by the choice of reactants, catalysts, and reaction conditions, allowing for the construction of highly substituted pyrrolidine rings.[1]

Structure-Activity Relationships (SAR): Guiding Analog Design

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for activity at various biological targets. SAR studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.

Core Scaffold Modifications

Key modifications can be categorized by their position on the pyrrolidine ring.

| Position | Modification Type | General Impact on Activity | Example & Rationale |

| N-1 | Replacement of Allyl | Modulates potency and selectivity | Replacing the allyl group with other alkyl or benzyl groups can alter lipophilicity and steric interactions within the binding pocket.[1][8] |

| C-2 | Carboxylic Acid Bioisosteres | Maintains key interactions | Replacing the carboxylic acid with a tetrazole or hydroxamate can mimic the acidic proton and hydrogen bonding capacity while improving cell permeability or metabolic stability. |

| C-3 | Small, Electronegative Groups | Can enhance potency | Introduction of fluoro or hydroxyl groups can create new hydrogen-bonding interactions with the target protein, as seen in some pyrrolidine sulfonamides.[1] |

| C-4 | Aromatic/Lipophilic Groups | Increases affinity and selectivity | Phenyl or other aryl substituents can engage in hydrophobic or π-stacking interactions, significantly boosting potency for targets like PPARs.[9] |

| C-5 | Aryl/Alkyl Groups | Influences binding and PK | A 5-aryl group is a key feature in some precursors for pyrrole synthesis and can be a critical determinant of biological activity.[7] |

Table 1: Summary of Structure-Activity Relationships for Pyrrolidine Analogs.

Caption: Key structural determinants of biological activity.

Biological Targets and Therapeutic Potential

The versatility of the this compound scaffold allows its derivatives to target a wide range of proteins, leading to potential applications in numerous disease areas.

Enzyme Inhibition

-

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: Pyrrolidine amide derivatives have been developed as potent and reversible inhibitors of NAAA, an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[10] SAR studies revealed that small, lipophilic substituents on a terminal phenyl group were optimal for potency.[10] These compounds show promise for treating inflammation and related diseases.[10]

-

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors: In the search for new treatments for tuberculosis, pyrrolidine carboxamides were identified as a novel class of potent InhA inhibitors.[11] InhA is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Optimization of a high-throughput screening hit led to a 160-fold improvement in potency.[11]

Receptor Modulation

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: A series of 3,4-disubstituted pyrrolidine acid analogs were designed as potent dual PPARα/γ agonists.[9] The cis-3R,4S isomer was identified as the preferred stereochemistry, and lead compounds were shown to effectively lower fasting glucose and triglyceride levels in diabetic mouse models, indicating potential for the treatment of type 2 diabetes.[9]

-

Sphingosine-1-Phosphate (S1P) Receptor Agonists: 2-Aryl(pyrrolidin-4-yl)acetic acids, which are structural variants of the core topic, have been identified as potent agonists of S1P receptors.[12] These compounds demonstrated efficacy in vivo by lowering peripheral blood lymphocyte counts in mice, a hallmark of S1P receptor modulation, and possessed favorable pharmacokinetic properties.[12]

Conclusion and Future Outlook

The this compound framework stands out as a highly fruitful starting point for drug discovery. Its inherent three-dimensionality, synthetic tractability, and the proven success of its analogs against a diverse array of biological targets underscore its status as a privileged scaffold. Future efforts will likely focus on leveraging advanced synthetic methods to create more complex and diverse libraries for screening. The application of computational chemistry and structure-based design will further refine the SAR, enabling the development of next-generation therapeutics with enhanced potency, selectivity, and "drug-like" properties for unmet medical needs.

References

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.IRIS UniPA. [URL: https://vertexaisearch.cloud.google.

- Recent insights about pyrrolidine core skeletons in pharmacology - PMC.PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcH8pVL2W3gefcLzFwabpGC-691vFwpfc1L_gIV76lrn1XeAoytUO6-vtndCUgh3YyIijvlPK7wJdfqCNjBEOTG270mronM9Vtc6Hg9HXJB7YAf_uQFrsYF-ecSYsIzp87efbHlfugKbGNEjI=]

- (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid - Benchchem.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcu-IA5OFb53qZPifx80yJT-cIU7yDDxiTnd1tFz7IE6loLTC7TgsenMmKsgOPml6yXeCzEtX67sEddtxYfUL9v53rJG2MwFJK0KBWh0s-kP2_BsyUmO2SDjYjjNZ9P7-hzvw=]

- (S)-1-Allylpyrrolidine-2-carboxylic acid | 610299-77-9 | Benchchem.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6VmU20PogYPOzO1-tdtEC3v0GVwlKez_rZOlK1k9Z5sPWZP1O6nN4roq__nKVIKUyP9JFOyKd1xMctJ6N8wRmaOVFddfL8nrTELBldfDEeHYjJlQgPUxAhOhbaqmPbY6HCCUU]

- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - NIH.National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2DxcIj0IF1bUUagleksPNnRO58NnlJMUbNcqdO4bWEItY2RYJ2GzTGnXbVbCY1FPexXE3T-hUq6Fi_d4DkU7bhRr9wAT82RQjFnITe5UCYU68MP0AMeQlq9gs5KTQxdclhM8uvjVIG5aWSg==]

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - Bohrium.Bohrium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGOIgoBl7ni7eqiAs085CJLS-bR7c-HkcJghq1cN7-9sRV5bkv_k_mQkMaQNsh5RUrOGeubQS9hi4c3aYHP6xgbnzWVvVexr2JHr79Df29ywLVQDQvXAXKzjLapoDC_70o7j1A46vwSQvhZMm9lPEufew8MC4kHP_Y4pWV214SU8ACBw-QvghB3Uc4-eM8SvnB-JWklEKsxb1EnhMTUQBVz9vnrDikX_o4FjFDiy9YfGhxckoBOxbU53SACqXjQCc5gun5VPi_s6fyGk224_cgwd11QqlUsNj1YogazXj-PKvI5mB1cYOi4M26QkvsVmI5IGjiydZglth9jt9yJqG6HFI=]

- Structure Activity Relationship of USP5 Allosteric Inhibitors - bioRxiv.bioRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhYgu0yDfKakNCK6zS_6dTebMMLIYxmAOJJwIf37pT6uXVK276-S7vevzAZZFDhBlKPCjDGyYKiJnsCp2WGtoDCZVHP-b65zTF11j217cI_b_9BJC29JTpKaEa4_HO5JfHwsNnUk_0o9YA0P2mYesq_TKlvCVWiNiqmNynqyc=]

- Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed.PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Mv02FnAVleEhf-quixtflRCgyoB2Qu5DWQDrXrYFF3CLzBYg4skUP5nlu4I4MvVjHpt1V4crX1bCG5pwNueVvWh-_YzdeVdjNQ1QsOq1wMyZGiu5YE9tUXewEegU6ESLk-4=]

- Pharmacological properties of esters of 1-alkyl-2-hydroxyalkylpyrrolidine and their quaternary derivatives - PMC - NIH.National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaz8HUwiiN6RH1sYIaSdbd7Sfyc51oiipZoA4ridbJpLnzhXvO1IUiCylf-ZzIecAtJgsThrYjBKZUDsXPa6YrD9Geq0-c_yWJI9ch3f9DL6289EE2b-jRg2qif88QpmQXyAr7nLHg5LNr5A==]

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon - CORE.CORE. [URL: https://core.ac.uk/display/144903337]

- (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - ResearchGate.ResearchGate. [URL: https://www.researchgate.net/publication/365922316_Synthesis_of_15-Substituted_Pyrrolidin-2-ones_from_Donor-Acceptor_Cyclopropanes_and_AnilinesBenzylamines]

- (S)-1-Allylpyrrolidine-2-carboxylic acid | C8H13NO2 | CID 11344132 - PubChem.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11344132]

- 5-Arylpyrrolidine-2-carboxylic Acid Derivatives as Precursors in the Synthesis of Sulphonyl-substituted Pyrroles | Semantic Scholar.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/5-Arylpyrrolidine-2-carboxylic-Acid-Derivatives-as-Grinev-Zotova/6c3038676c8c495e507664687258428587d551e1]

- Pyrrolidine-2-carboxylic acid (L-Proline) | Request PDF - ResearchGate.ResearchGate. [URL: https://www.researchgate.net/publication/235957013_Pyrrolidine-2-carboxylic_acid_L-Proline]

- EP0168607A1 - Pyrrolidine-carboxylic-acid derivatives, process for their preparation - Google Patents.Google Patents. [URL: https://patents.google.

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents.Google Patents. [URL: https://patents.google.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.MDPI. [URL: https://www.mdpi.com/1420-3049/26/24/7584]

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2546473/]

- 2-Aryl(pyrrolidin-4-yl)acetic acids are potent agonists of sphingosine-1-phosphate (S1P) receptors - PubMed.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17644211/]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. (S)-1-Allylpyrrolidine-2-carboxylic acid | C8H13NO2 | CID 11344132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Arylpyrrolidine-2-carboxylic Acid Derivatives as Precursors in the Synthesis of Sulphonyl-substituted Pyrroles | Semantic Scholar [semanticscholar.org]

- 8. Pharmacological properties of esters of 1-alkyl-2-hydroxyalkylpyrrolidine and their quaternary derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aryl(pyrrolidin-4-yl)acetic acids are potent agonists of sphingosine-1-phosphate (S1P) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Legacy of the Pyrrolidine-2-Carboxylic Acid Scaffold: From Discovery to a Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine-2-carboxylic acid, the proteinogenic amino acid L-proline, has transcended its fundamental biological role to become a versatile and indispensable scaffold in synthetic and medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical development of pyrrolidine-2-carboxylic acid and its derivatives. We will trace its journey from its initial isolation and synthesis in the early 20th century to its pivotal role in the development of life-saving therapeutics and its central position in the organocatalysis revolution. This document will delve into the evolution of synthetic methodologies, the elucidation of its unique biological functions, and the analytical techniques that have been instrumental in its study. Detailed experimental protocols, quantitative data, and visual representations of key concepts are provided to offer a thorough understanding of this remarkable molecule and its enduring impact on chemical and pharmaceutical sciences.

The Genesis of a Scaffold: The Discovery and Early Characterization of Proline

The story of pyrrolidine-2-carboxylic acid begins at the turn of the 20th century, a period of fervent discovery in the field of natural products. In 1900, the German chemist and future Nobel laureate Richard Willstätter was the first to isolate this unique cyclic amino acid. He achieved this while studying N-methylproline and subsequently synthesized the racemic mixture through the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane[1]. A year later, another chemistry giant, Emil Fischer, independently isolated L-proline from casein and also published a synthesis, solidifying its place in the growing family of amino acids[1][2]. The name "proline" itself is derived from pyrrolidine, the saturated five-membered nitrogen-containing heterocycle that forms its core structure[1].

The unique structure of proline, with its secondary amine incorporated into a rigid five-membered ring, immediately set it apart from other amino acids. This structural constraint has profound implications for the conformation of peptides and proteins, a fact that would be more fully appreciated in the decades to come. Early studies on proline's role in protein structure revealed its tendency to act as a "helix breaker" within alpha-helices and its frequent presence in the turns of polypeptide chains[3][4]. This ability to induce sharp bends in the peptide backbone is a direct consequence of its cyclic nature and is fundamental to the three-dimensional architecture of countless proteins, most notably collagen, where proline and its derivative, hydroxyproline, are major constituents[3].

The Biosynthesis of Proline

In biological systems, L-proline is biosynthesized from the amino acid L-glutamate[1][5]. The pathway involves the enzymatic conversion of glutamate to glutamate-5-semialdehyde, which then spontaneously cyclizes to form 1-pyrroline-5-carboxylic acid. This intermediate is subsequently reduced to proline by the enzyme pyrroline-5-carboxylate reductase[1][6]. An alternative pathway involves the conversion of ornithine to proline[6]. The regulation of these biosynthetic pathways is crucial for cellular function, and proline itself plays a role in signaling and adaptation to cellular stress[7][8].

The Nascent Years of Proline Derivatives: Early Synthetic Explorations

Long before the explosion of interest in proline's catalytic and therapeutic potential, organic chemists were exploring the reactivity of this unique amino acid and synthesizing its derivatives. These early studies, primarily focused on the modification of the carboxylic acid and the secondary amine, laid the essential groundwork for the more complex applications that would follow.

N-Acyl and Ester Derivatives

Among the earliest and most straightforward derivatives to be synthesized were the N-acyl and ester derivatives of proline. The acylation of the secondary amine, for instance with acetic anhydride, was a common practice in peptide chemistry to protect the N-terminus during peptide synthesis[5][9]. Similarly, the esterification of the carboxylic acid group was employed to protect the C-terminus. These early synthetic manipulations were crucial for the development of peptide synthesis, a field in which proline's unique conformational properties presented both challenges and opportunities[10][11][12].

A Foundation for Chiral Synthesis

The inherent chirality of L-proline, a readily available and relatively inexpensive natural product, was not lost on early synthetic chemists. Its use as a chiral building block and an auxiliary in asymmetric synthesis predates the modern era of organocatalysis[8]. The rigid pyrrolidine ring provided a well-defined stereochemical environment that could be exploited to control the formation of new stereocenters.

A Paradigm Shift in Drug Discovery: The Rise of ACE Inhibitors

One of the most significant chapters in the history of pyrrolidine-2-carboxylic acid derivatives began not in a chemist's flask, but from the venom of the Brazilian pit viper, Bothrops jararaca[13][14][15]. In the 1960s, researchers discovered that peptides isolated from this venom were potent inhibitors of an enzyme responsible for regulating blood pressure, the angiotensin-converting enzyme (ACE)[3][13].

From Snake Venom to a Therapeutic Lead

The identification of these ACE-inhibiting peptides, such as teprotide, provided a crucial proof-of-concept for a new approach to treating hypertension[1][16]. However, these peptides were not orally active and had to be administered by injection, limiting their therapeutic utility[1]. This challenge spurred a concerted effort at the pharmaceutical company Squibb to design and synthesize small, orally active molecules that could mimic the action of the snake venom peptides[13][15].

The Birth of Captopril

The breakthrough came in the mid-1970s with the rational design of captopril, the first-in-class ACE inhibitor[17][18]. The design was based on a hypothetical model of the ACE active site and the knowledge that proline was a key amino acid residue in the snake venom peptides[1]. The resulting molecule, 1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline, was a potent and orally active inhibitor of ACE and revolutionized the treatment of hypertension and heart failure[17][19]. The success of captopril validated the strategy of using natural product leads for drug design and highlighted the therapeutic potential of proline-based scaffolds.

}

The Organocatalysis Revolution: Proline Takes Center Stage

While the development of ACE inhibitors showcased the power of proline as a scaffold for drug design, another revolution was brewing that would place proline at the very heart of modern asymmetric synthesis. The concept of using small organic molecules as catalysts for stereoselective reactions, now known as organocatalysis, saw its early beginnings in the 1970s.

The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

In 1971, independent research groups at Schering AG and Hoffmann-La Roche reported that L-proline could catalyze an intramolecular aldol reaction with high enantioselectivity[20][21]. This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, was a landmark discovery, demonstrating that a simple, naturally occurring amino acid could act as a "simplest enzyme" to achieve remarkable levels of stereocontrol[2][22].

}

The Renaissance of Organocatalysis

Despite the significance of these early findings, the field of organocatalysis lay relatively dormant for several decades, overshadowed by the rapid development of transition metal-based catalysts. The resurgence of interest came in the early 2000s, with the work of chemists such as Benjamin List and David MacMillan, who demonstrated the broad applicability of proline and its derivatives in a wide range of asymmetric transformations, including intermolecular aldol reactions, Mannich reactions, and Michael additions[20][22].

The mechanism of proline catalysis typically involves the formation of a nucleophilic enamine intermediate from the reaction of the proline secondary amine with a carbonyl compound. This chiral enamine then reacts with an electrophile, with the stereochemical outcome dictated by the chiral environment of the proline catalyst[20].

The Modern Era: A Proliferation of Proline Derivatives

The dual successes in drug discovery and organocatalysis have led to an explosion of research into pyrrolidine-2-carboxylic acid derivatives. The versatility of the pyrrolidine scaffold allows for extensive chemical modification, leading to a vast array of compounds with tailored properties and applications.

Advanced Organocatalysts

Building on the foundation of proline catalysis, chemists have developed a plethora of more sophisticated proline-derived organocatalysts. These include diarylprolinol silyl ethers, which have proven to be highly effective in a variety of asymmetric reactions[16][20]. These catalysts often offer improved reactivity, selectivity, and substrate scope compared to proline itself.

Peptidomimetics and Constrained Peptides

The conformational rigidity of the proline ring has been exploited in the design of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability[15]. By incorporating proline and its analogues into peptide sequences, researchers can induce specific secondary structures, such as β-turns, and stabilize bioactive conformations[1].

Ligands for Asymmetric Catalysis

Beyond their direct use as organocatalysts, chiral pyrrolidine derivatives are widely employed as ligands in transition metal-catalyzed asymmetric reactions. The nitrogen and other potential donor atoms in the pyrrolidine scaffold can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction[10][11].

Applications in Materials Science

The unique structural and chemical properties of pyrrolidine derivatives have also found applications in materials science. They can be incorporated into polymers and other materials to impart specific properties, such as chirality and functionality[4][8].

Analytical Techniques: A Historical Perspective

The discovery and development of pyrrolidine-2-carboxylic acid and its derivatives have been inextricably linked to advances in analytical chemistry. The ability to separate, identify, and characterize these compounds has been crucial at every stage of their history.

Early Chromatographic Methods

In the early days of amino acid research, techniques such as paper chromatography and ion-exchange chromatography were instrumental in the separation and identification of proline from complex mixtures like protein hydrolysates[7][23]. These methods, though laborious by modern standards, laid the foundation for the quantitative analysis of amino acids.

The Advent of High-Performance Liquid Chromatography (HPLC)

The development of HPLC in the latter half of the 20th century revolutionized the analysis of amino acids and their derivatives. Chiral HPLC, using chiral stationary phases, enabled the direct separation of enantiomers, which is crucial for assessing the enantiomeric purity of synthetic proline derivatives and for studying the stereochemistry of biological processes[5][22][24].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for elucidating the structure and conformation of proline and its derivatives. Early NMR studies provided insights into the puckering of the pyrrolidine ring and the cis-trans isomerization of the peptide bond preceding a proline residue[6][25][26]. Modern NMR techniques continue to be essential for detailed conformational analysis in solution[21][27].

Mass spectrometry (MS) has also played a vital role, from the initial determination of the molecular weight of proline to the detailed fragmentation analysis of complex proline-containing peptides and derivatives[3][13][18][28]. The development of soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) in the late 1980s was a major breakthrough, allowing for the analysis of large, non-volatile biomolecules[28][29][30].

Experimental Protocols

To provide a practical understanding of the synthesis of pyrrolidine-2-carboxylic acid derivatives, this section details key experimental procedures.

Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

This protocol describes a straightforward method for the N-acylation of L-proline, a common transformation in the synthesis of proline derivatives[31].

Procedure:

-

Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF) (200 mL) in a round-bottom flask.

-

Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Dilute the mixture with water (20 mL) and stir for 20 minutes.

-

Add saturated brine (20 mL) and ethyl acetate (200 mL) and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Synthesis of (S)-Diphenylprolinol

(S)-Diphenylprolinol is a key precursor to many modern organocatalysts. This protocol is adapted from a procedure reported in Organic Syntheses[7][16].

Procedure:

-

To a solution of N-Boc-L-proline methyl ester (22.9 g, 100 mmol) in THF (200 mL), add a 1M solution of phenylmagnesium bromide in THF (250 mL, 0.25 mol) dropwise over 45 minutes at room temperature.

-

Stir the reaction at ambient temperature for 90 minutes.

-

Cool the reaction to 0 °C in an ice water bath.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from hexanes to afford (S)-diphenylprolinol as a white crystalline solid.

Conclusion

The journey of pyrrolidine-2-carboxylic acid and its derivatives is a testament to the power of fundamental scientific discovery and the ingenuity of chemical synthesis. From its humble beginnings as an isolated natural product, proline has emerged as a molecule of profound importance, influencing our understanding of protein structure, revolutionizing the treatment of cardiovascular disease, and ushering in a new era of asymmetric catalysis. The rigid, chiral scaffold of the pyrrolidine ring continues to inspire the design and synthesis of new molecules with diverse applications in medicine, chemistry, and materials science. As we look to the future, the legacy of pyrrolidine-2-carboxylic acid is sure to endure, with its derivatives continuing to play a central role in addressing some of the most pressing scientific challenges of our time.

References

-

Discovery and development of ACE inhibitors. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

From snake venom to ACE inhibitor — the discovery and rise of captopril. (2009, April 17). The Pharmaceutical Journal. [Link]

-

Captopril. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

3 Basic research, snake venoms, and ACE inhibitors: Ondetti, Cushman, and Patchett. (n.d.). Oxford Scholarship Online. [Link]

-

L-Proline. (2017, December 5). American Chemical Society. [Link]

-

From snake venom to ACE inhibitor - The discovery and rise of captopril. (2025, August 6). ResearchGate. [Link]

-

(S)-1,1-Diphenylprolinol Trimethylsilyl Ether. (n.d.). Organic Syntheses. [Link]

-

Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition. (n.d.). Semantic Scholar. [Link]

-

History of the design of captopril and related inhibitors of angiotensin converting enzyme. (n.d.). American Heart Association Journals. [Link]

-

Proline organocatalysis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

History of mass spectrometry. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

The History and Applications of Protein Mass Spectrometry. (n.d.). Longdom Publishing. [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. [Link]

-

Chromatography in the Determination of Amino Acids Report. (2024, May 14). Aithor. [Link]

-

Success Stories in Drug Discovery. (n.d.). Drug Design Org. [Link]

-

The Versatility of Pyrrolidinone Derivatives in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. [Link]

-

Probing the role of proline in peptide hormones. NMR studies of bradykinin and related. (n.d.). PubMed. [Link]

-

10.1: Chiral Proline Based Reactions. (2021, March 16). Chemistry LibreTexts. [Link]

-

The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. (n.d.). Journal of the American Chemical Society. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). PubMed Central. [Link]

-

Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025, September 11). Metabolomics. [Link]

-

Separation techniques: Chromatography. (n.d.). PubMed Central. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). Journal of the American Chemical Society. [Link]

-

Ligand Development for Asymmetric Catalysis from a Historical and Didactical Perspective: Chemical Education. (2025, December 19). ResearchGate. [Link]

-